![molecular formula C11H10BrN3O B14890572 (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and an imidazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with 1-methylimidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-5-[(4-chlorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one
- (5E)-5-[(4-fluorophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one
- (5E)-5-[(4-methylphenyl)methylidene]-2-imino-1-methylimidazolidin-4-one
Uniqueness
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the bromine atom may enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
Propriétés
Formule moléculaire |
C11H10BrN3O |
|---|---|
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C11H10BrN3O/c1-15-9(10(16)14-11(15)13)6-7-2-4-8(12)5-3-7/h2-6H,1H3,(H2,13,14,16)/b9-6+ |
Clé InChI |
KZEDNYGMGLDJIS-RMKNXTFCSA-N |
SMILES isomérique |
CN1/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC1=N |
SMILES canonique |
CN1C(=CC2=CC=C(C=C2)Br)C(=O)NC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
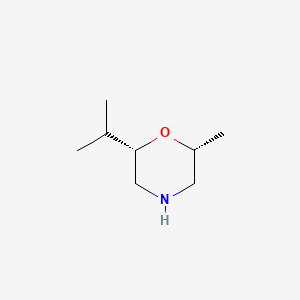
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
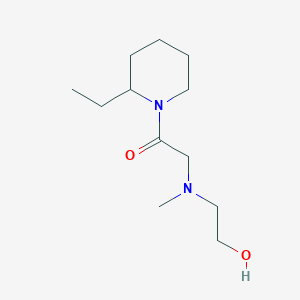
![endo-tert-Butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B14890502.png)

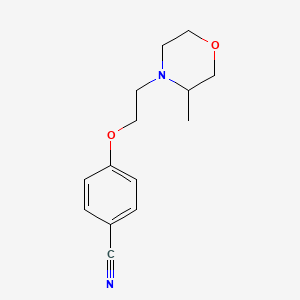
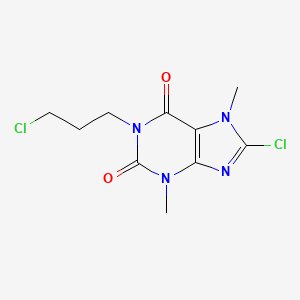

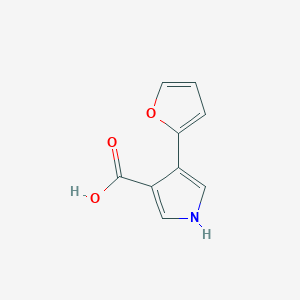

![2-[(3'-Methoxypropoxy)methyl]phenylZinc bromide](/img/structure/B14890532.png)
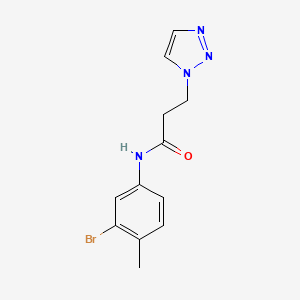
![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
